molecular formula C13H9N3O B2364419 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole CAS No. 25433-30-1

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole

Cat. No.: B2364419
CAS No.: 25433-30-1
M. Wt: 223.235
InChI Key: QIKALNJWTVDPOF-UHFFFAOYSA-N
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Description

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The unique structure of this compound, which includes both phenyl and pyridinyl groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-pyridinecarbohydrazide with 2-hydroxy-4-nitrobenzoic acid in the presence of polyphosphoric acid at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings .

Comparison with Similar Compounds

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

    Pyridine Derivatives: Compounds with pyridine rings are known for their diverse pharmacological activities.

Properties

IUPAC Name

2-phenyl-5-pyridin-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-16-13(17-12)11-8-4-5-9-14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKALNJWTVDPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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